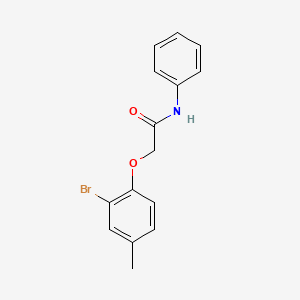

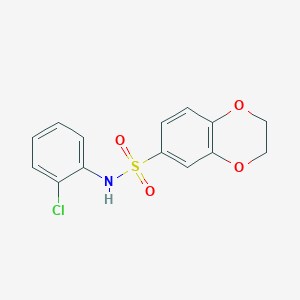

2-(2-bromo-4-methylphenoxy)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-bromo-4-methylphenoxy)-N-phenylacetamide, also known as BAMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BAMPA is a member of the amide group of compounds and is used primarily for research purposes. In

Aplicaciones Científicas De Investigación

Hemoglobin Allosteric Modifiers

Bromophenol derivatives have been studied for their ability to alter the oxygen affinity of hemoglobin, indicating their potential use in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy. These compounds are structurally related to marketed antilipidemic agents, suggesting a broad pharmacological relevance (Randad, Mahran, Mehanna, & Abraham, 1991).

Bromophenol Derivatives from Marine Algae

Research on bromophenol derivatives from the red alga Rhodomela confervoides has led to the isolation of compounds with no activity against several human cancer cell lines and microorganisms, showcasing the exploration of marine resources for potential new substances with biological activity (Zhao, Fan, Wang, Li, Shang, Yang, Xu, Lü, & Shi, 2004).

Antioxidant and Peroxyl Radical Scavenging Activity

Phenolic derivatives, closely related in structure to bromophenols, have been analyzed for their antioxidant properties and ability to scavenge peroxyl radicals. These studies provide insights into the chemical behavior of phenolic compounds in biological systems, which may extend to bromophenol derivatives (Dinis, Madeira, & Almeida, 1994).

Palladium-catalyzed Arylation Reactions

Research on palladium-catalyzed reactions involving bromophenol derivatives indicates their potential in synthetic organic chemistry, particularly in the formation of complex molecules through multiple arylation processes (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).

Environmental Degradation and Treatment

Studies on the degradation of acetaminophen, a compound structurally similar to bromophenols, under UV/H2O2 treatment reveal the complexity of water treatment processes and the formation of potentially harmful byproducts. This research underscores the importance of understanding the environmental behavior and treatment challenges of bromophenol derivatives (Li, Song, Fu, Tsang, & Yang, 2015).

Synthesis and Biological Evaluation

Efforts to synthesize and evaluate the biological activities of bromophenol derivatives have led to discoveries in the fields of antioxidant and anticancer research. The development of novel methylated and acetylated bromophenol derivatives shows promise for drug development due to their significant biological activities (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022).

Propiedades

IUPAC Name |

2-(2-bromo-4-methylphenoxy)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-11-7-8-14(13(16)9-11)19-10-15(18)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVMDVWCMLRJEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(5-methoxy-1H-indol-2-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5523631.png)

![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

![{2-[rel-(4aS,7aR)-6,6-dioxido-4-(2-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5523685.png)

![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)

![N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)

![4,6-dimethyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B5523724.png)

![2-(benzylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5523729.png)